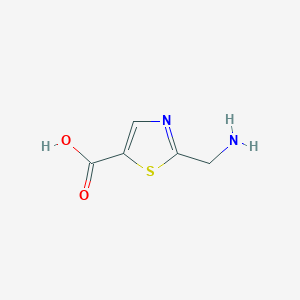

2-(Aminomethyl)thiazole-5-carboxylic acid

Übersicht

Beschreibung

2-(Aminomethyl)thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiazole-5-carboxylic acid typically begins with 2-methylthiazole-5-carboxylic acid as the starting material. The process involves several key steps:

Bromination: The methyl ester undergoes bromination to introduce a bromine atom at the desired position.

Reduction: The brominated intermediate is then reduced to form the aminomethyl group.

Boc Protection and Deprotection: The intermediate is protected with a Boc group, followed by deprotection to yield the final product.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yields and purity. The process ensures the stability of the compound and addresses challenges such as difficult purification and reagent handling .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The aminomethyl group undergoes substitution reactions with electrophilic reagents. Key examples include:

- Alkylation : Reaction with chloroacetyl chloride in the presence of K₂CO₃ yields chloroacetamide intermediates (e.g., 24 in Scheme 5 of ).

- Acylation : Protection of the amine with Boc (tert-butoxycarbonyl) groups is achieved using Boc anhydride under basic conditions, followed by deprotection with trifluoroacetic acid .

Cyclization and Ring Formation

The compound serves as a precursor for heterocyclic systems:

- Thiazole ring closure : Treatment of β-ethoxyacrylamide intermediates with thiourea at 80°C produces 2-aminothiazole derivatives in 95% yield .

- Intramolecular cyclization : Ethanol-mediated attack on carbonyl groups facilitates intramolecular ring opening and tautomerization to form 4-amino-2-(arylamino)thiazole-5-carboxylic esters .

Carboxylic Acid Derivatives

- Esterification : Reacts with methanol and H₂SO₄ to form methyl esters, improving solubility for subsequent bromination steps .

- Amidation : Couples with substituted anilines (e.g., 2-chloro-6-methylaniline) using NaO-tBu in THF, achieving 86% yield for anti-cancer intermediates .

Aminomethyl Group Modifications

- Oxidation : Forms imine intermediates under mild oxidative conditions, though product stability varies .

- Reduction : Catalytic hydrogenation reduces nitro groups to amines in multi-step syntheses of kinase inhibitors .

Halogenation Reactions

- Bromination : N-Bromosuccinimide (NBS) selectively brominates α-positions of β-ethoxyacrylamides at -10°C to 0°C, enabling downstream thiazole formation .

Cross-Coupling Reactions

- Buchwald–Hartwig amination : Pd-catalyzed coupling with aryl halides introduces diverse aryl groups at the 2-position of the thiazole ring .

- Suzuki–Miyaura coupling : Boronic acid derivatives react at the 5-carboxylic acid position, enabling bioconjugation .

Table: Key Reaction Conditions and Outcomes

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Blocks for Synthesis : 2-(Aminomethyl)thiazole-5-carboxylic acid serves as a key intermediate in synthesizing more complex heterocyclic compounds. It is utilized in creating derivatives that exhibit enhanced biological activity .

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial properties against various pathogens. For example, synthesized phenylamide derivatives have shown promising anti-proliferative effects on human leukemia cell lines .

- Anticancer Properties : Studies have revealed that this compound and its derivatives can induce cytotoxic effects in cancer cell lines such as HepG2 (liver cancer) and K562 (chronic myeloid leukemia). The mechanism involves interaction with DNA and topoisomerase II, leading to DNA damage and subsequent cell death .

Medicine

- Therapeutic Agent Development : The compound is being explored for its potential as a therapeutic agent targeting various diseases, including cancer and inflammatory conditions. Its derivatives are being investigated for their role as histone deacetylase inhibitors (HDAC6), which are crucial in treating proliferative and inflammatory diseases .

Industry

- Pharmaceuticals and Agrochemicals : this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are being developed for applications in drug formulation due to their biological activity .

Case Study 1: Anticancer Activity

A study synthesized a series of phenylamide derivatives from this compound, which exhibited strong anti-proliferative effects against the K562 leukemia cell line. The results showed that these compounds could effectively inhibit cell growth by inducing apoptosis through DNA damage mechanisms .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of thiazole derivatives derived from this compound against Staphylococcus aureus and Escherichia coli. The study concluded that certain derivatives displayed significant inhibitory activity, indicating their potential use in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological activities .

Vergleich Mit ähnlichen Verbindungen

2-Aminothiazole: Shares the thiazole ring but lacks the carboxylic acid group.

2-(Aminomethyl)thiazole: Similar structure but without the carboxylic acid group.

Thiazole-5-carboxylic acid: Lacks the aminomethyl group.

Uniqueness: 2-(Aminomethyl)thiazole-5-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Biologische Aktivität

2-(Aminomethyl)thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structure can be represented as follows:

Synthesis typically involves the reaction of thiazole derivatives with amines and carboxylic acids, leading to various derivatives that enhance its biological activity .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity . A series of phenylamide derivatives synthesized from this compound showed significant anti-proliferative effects against human leukemia cell lines, particularly K562 cells. For instance, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) exhibited high antiproliferative potency comparable to dasatinib, a well-known anticancer drug .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate that various derivatives of this compound display significant activity against a range of bacterial strains, making it a promising candidate for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects . It has been reported to inhibit COX-2 enzyme activity, leading to reduced levels of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. The inhibition levels were notably high among certain derivatives, indicating their potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes like COX-2 contributes to its anti-inflammatory properties.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Intermediate Formation : In vivo bioreduction of the nitro group can form reactive intermediates that interact with cellular components, enhancing cytotoxicity against cancer cells .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antiproliferative Effects : A study showed that thiazole derivatives exhibited strong antiproliferative activity against multiple cancer cell lines, suggesting their potential as anticancer agents .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the thiazole ring significantly affect biological activity. For instance, the presence of specific substituents on the aromatic ring can enhance anticancer potency while minimizing toxicity .

- Therapeutic Potential : Given its broad spectrum of activities, this compound is being investigated for potential therapeutic applications in oncology and infectious diseases .

Eigenschaften

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2H,1,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYCMJVDOVUXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622419 | |

| Record name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933742-24-6 | |

| Record name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.